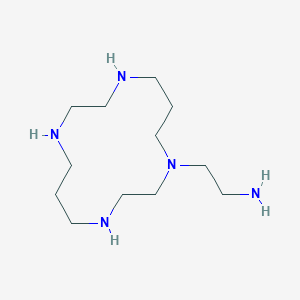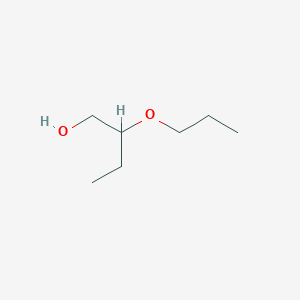
9-(Dipropylphosphoryl)-9H-fluoren-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Dipropylphosphoryl)-9H-fluoren-9-OL is a chemical compound characterized by the presence of a fluoren-9-OL core structure with a dipropylphosphoryl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dipropylphosphoryl)-9H-fluoren-9-OL typically involves the phosphorylation of fluoren-9-OL with dipropylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial purification methods such as crystallization or distillation may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(Dipropylphosphoryl)-9H-fluoren-9-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield fluorenone derivatives, while reduction of the phosphoryl group may produce phosphine-containing compounds.
Aplicaciones Científicas De Investigación
9-(Dipropylphosphoryl)-9H-fluoren-9-OL has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may serve as a probe or marker in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-(Dipropylphosphoryl)-9H-fluoren-9-OL involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, affecting the activity of enzymes and proteins. The fluoren-9-OL core structure may interact with biological membranes or receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenol: Lacks the dipropylphosphoryl group, making it less reactive in phosphorylation reactions.
9-Fluorenone: An oxidized form of fluorenol, with different chemical properties and reactivity.
Dipropylphosphoryl Chloride: Used as a reagent in the synthesis of phosphorylated compounds.
Uniqueness
9-(Dipropylphosphoryl)-9H-fluoren-9-OL is unique due to the presence of both the fluoren-9-OL core and the dipropylphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
98188-44-4 |
|---|---|
Fórmula molecular |
C19H23O2P |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
9-dipropylphosphorylfluoren-9-ol |
InChI |
InChI=1S/C19H23O2P/c1-3-13-22(21,14-4-2)19(20)17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,20H,3-4,13-14H2,1-2H3 |
Clave InChI |
CWBHIGXKURGULK-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(CCC)C1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)




![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
